molecular formula C6H5ClN2O2S B1631625 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 74840-34-9

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No. B1631625
CAS RN: 74840-34-9
M. Wt: 204.63 g/mol
InChI Key: MYNMNRVNVCHWIT-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H5ClN2O2S . It has a molecular weight of 204.64 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClN2O2S/c1-12-6-8-2-3 (5 (10)11)4 (7)9-6/h2H,1H3, (H,10,11) . The compound has a topological polar surface area of 88.4 Ų and a complexity of 181 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 204.63 g/mol, an XLogP3-AA of 1.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 .

Scientific Research Applications

Medicinal Chemistry

  • Summary of the Application : “4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid” is used as a building block in medicinal chemistry synthesis . It has been used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It is also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
  • Results or Outcomes : The outcomes of these syntheses are the production of variolin B1, 2-hydroxy-4-pyrimidinecarboxylic acid, and 2,4-disubstituted pyrimidines . These compounds could have potential applications in the development of new drugs, although specific results or quantitative data are not provided in the sources.

GSK3β Inhibitors Synthesis

  • Summary of the Application : “4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid” can be used as a synthetic intermediate in the preparation of GSK3β inhibitors . GSK3β is a protein kinase involved in a number of physiological processes and has been implicated in various diseases, including type 2 diabetes, Alzheimer’s disease, inflammation, cancer, and bipolar disorder. Therefore, inhibitors of GSK3β are of significant interest in drug discovery .
  • Results or Outcomes : The outcome of this synthesis is the production of GSK3β inhibitors . These compounds could have potential applications in the treatment of various diseases, although specific results or quantitative data are not provided in the sources.

Non-nucleoside Reverse Transcriptase Inhibitors Synthesis

  • Summary of the Application : “4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid” can also be used as a synthetic intermediate in the preparation of non-nucleoside reverse transcriptase inhibitors for treating HIV infection . Reverse transcriptase is an enzyme that HIV uses to replicate itself, and inhibitors of this enzyme can prevent the virus from multiplying.
  • Results or Outcomes : The outcome of this synthesis is the production of non-nucleoside reverse transcriptase inhibitors . These compounds could have potential applications in the treatment of HIV, although specific results or quantitative data are not provided in the sources.

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2S/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNMNRVNVCHWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551301
Record name 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid

CAS RN

74840-34-9
Record name 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
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Citations

For This Compound
10
Citations
N Bassi, MH Beck, RL Fawcett - Contact Dermatitis …, 2008 - search.ebscohost.com
Allergic contact dermatitis from 4-chloro-2-[methylthio]pyrimidine-5-carboxylic acid ethyl ester and methyl 4-hydroxy-2-hexynoate in a laboratory chemist. Sign In Folder Preferences …
Number of citations: 4 search.ebscohost.com
S Li, J Chen, C Feng, W Yang, M Ji - Chemical Papers, 2019 - Springer
… The starting material 4-chloro-2-methylthio-pyrimidine-5-carboxylic acid ethyl ester (2) was expensive and the synthesis process required eleven-step sequence (Scheme 1) (Toogood …
Number of citations: 6 link.springer.com
C Xu, T Shao, S Shao, G Jin - Bioorganic Chemistry, 2021 - Elsevier
BODIPY-Pyrimidine (BP) is a highly selective, highly active, and highly biocompatible fluorescent drug, which is characterized by its own activity combined with a fluorophore. The …
Number of citations: 7 www.sciencedirect.com
S Li, W Yang, M Ji, J Cai… - Journal of Chemical …, 2019 - journals.sagepub.com
… This protocol started from 4-chloro-2-methylthio-pyrimidine-5-carboxylic acid ethyl ester and involved an eight-step sequence. After displacement of the chlorine of intermediate 5 with …
Number of citations: 1 journals.sagepub.com
M Hakimi, R Jolanki, HI Maibach - Kanerva's Occupational Dermatology, 2020 - Springer
Laboratory workers run a high risk of occupational dermatitis. Laboratory technicians are exposed to a great number of chemicals, all of which are considered dangerous to the skin. …
Number of citations: 0 link.springer.com
J Rudolph, LJ Murray, CO Ndubaku… - Journal of medicinal …, 2016 - ACS Publications
p21-activated kinase 1 (PAK1) has an important role in transducing signals in several oncogenic pathways. The concept of inhibiting this kinase has garnered significant interest over …
Number of citations: 60 pubs.acs.org
A Ezersky, HI Maibach, R Jolanki - Kanerva's Occupational Dermatology, 2020 - Springer
Due to the diversity and large number of skin-hazardous chemicals to which chemists may be exposed, it is impossible to provide a comprehensive list. Occupational dermatosis is often …
Number of citations: 1 link.springer.com
A Ezersky, HI Maibach, R Jolanki - 2020 - academia.edu
Chemists perform chemical tests, carry out qualitative and quantitative analyses, conduct experiments for quality or process control, develop new products, and produce new knowledge…
Number of citations: 0 www.academia.edu
AC De Groot - Kanerva's occupational dermatology, 2020 - Springer
Choosing the proper test concentration and vehicle for testing allergens is imperative for reliable patch testing. This chapter provides all test concentrations mentioned in this book plus …
Number of citations: 60 link.springer.com
E Zschunke, A Rothe, H Folesky - Acta dermato-venereologica …, 1979 - europepmc.org
Acceleration of technical development results in growing difficulties to trace allergens. In this respect rare allergens as well as hidden sources of well-known allergens not infrequently …
Number of citations: 8 europepmc.org

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